molecular formula C11H12N2OS B12156733 N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine

N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B12156733
M. Wt: 220.29 g/mol
InChI Key: HREUXIJSFDUAFV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a methyl group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, 2-methoxyphenylthioamide and 4-methyl-2-bromoacetophenone are commonly used starting materials.

    Amination: The resulting thiazole intermediate is then subjected to amination, where an amine group is introduced at the second position of the thiazole ring. This can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the thiazole ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity, while the thiazole ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-methylthiazole-5-carboxamide
  • N-(2-methoxyphenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
  • N-(2-methoxyphenyl)-4-methyl-1,3-thiazole-2-sulfonamide

Uniqueness

N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a more attractive candidate for drug development compared to its analogs.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-8-7-15-11(12-8)13-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

HREUXIJSFDUAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2=CC=CC=C2OC

Origin of Product

United States

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